Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate

Description

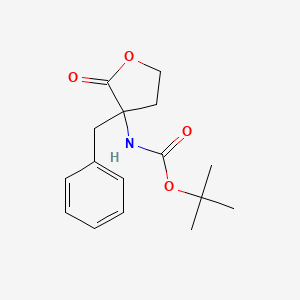

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is a carbamate-protected heterocyclic compound featuring a 2-oxotetrahydrofuran (γ-lactone) core substituted with a benzyl group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₁₇H₂₁NO₄ (molecular weight: 303.35 g/mol). The Boc group enhances stability during synthetic processes, while the benzyl moiety increases lipophilicity, influencing its reactivity and pharmacokinetic properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-(3-benzyl-2-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-20-13(16)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEAWJLZENHYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-benzyl-2-oxotetrahydrofuran. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate involves the formation of stable carbamate bonds with amino groups. This prevents the amino groups from participating in unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate and related compounds:

Key Observations:

Substituent Effects on Lipophilicity :

- The benzyl group in the target compound increases its logP value compared to the unsubstituted analogue (), enhancing membrane permeability but reducing aqueous solubility.

- The methoxycyclohexyl and halogenated pyrimidine groups in Compound 298 () contribute to selective target binding in kinase inhibition .

Synthetic Utility :

- The Boc group in all three compounds facilitates amine protection during multi-step syntheses. However, steric hindrance from the tert-butyl group may slow deprotection under acidic conditions compared to smaller carbamates (e.g., methyl carbamates).

Biological Activity :

- The benzyl-substituted tetrahydrofuran derivative is often employed in protease inhibitor design due to its ability to mimic peptide transition states .

- Compound 298’s pyrimidine and halogen substituents enable cross-linking with biological targets, a feature absent in the tetrahydrofuran-based analogues .

Crystallographic and Conformational Analysis

Structural studies using software such as SHELX () and Mercury () reveal critical insights:

- The benzyl group in the target compound induces torsional strain in the tetrahydrofuran ring, altering its puckering conformation compared to the unsubstituted analogue.

- Crystal packing analyses (via Mercury) highlight stronger π-π stacking interactions in the benzyl derivative, which may stabilize its solid-state structure .

Stability and Reactivity Trends

- Hydrolytic Stability : The Boc group in all compounds provides resistance to basic hydrolysis but is cleaved under strong acidic conditions (e.g., trifluoroacetic acid).

- Thermal Stability : The benzyl-substituted compound exhibits higher thermal stability (decomposition >200°C) than the pyrimidine derivative (), which degrades at ~150°C due to labile halogen bonds .

Biological Activity

Tert-butyl (3-benzyl-2-oxotetrahydrofuran-3-yl)carbamate is a compound with significant potential in biological applications, particularly in the fields of neuroprotection and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity based on various studies and findings.

- Chemical Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 924899-12-7

- Purity : Minimum 95%

The compound is believed to exert its biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the management of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, the compound may help increase levels of acetylcholine, a neurotransmitter important for memory and learning.

- Reduction of Oxidative Stress : this compound has demonstrated a capacity to lower oxidative stress markers, thereby protecting neuronal cells from damage induced by reactive oxygen species (ROS).

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in response to neurotoxic stimuli.

In Vitro Studies

In vitro studies have shown that this compound can protect astrocytes from amyloid-beta-induced toxicity. Specifically, it has been observed to:

- Decrease the levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers.

- Reduce cell death rates in astrocyte cultures exposed to amyloid-beta peptides.

In Vivo Studies

In vivo studies involving animal models have further elucidated the protective effects of this compound:

- Neuroprotection in Scopolamine-Induced Models : Research indicated that treatment with this compound resulted in a significant reduction in memory deficits induced by scopolamine, suggesting its potential as a cognitive enhancer.

- Oxidative Stress Reduction : The compound was effective in lowering malondialdehyde (MDA) levels, a marker of lipid peroxidation, indicating its antioxidant properties.

Comparative Table of Biological Activities

| Activity Type | Mechanism | Observed Effect |

|---|---|---|

| AChE Inhibition | Competitive inhibition | Increased acetylcholine levels |

| Antioxidant Activity | ROS scavenging | Reduced oxidative stress |

| Anti-inflammatory Activity | Cytokine modulation | Decreased TNF-α production |

| Neuroprotection | Cell viability improvement | Reduced cell death in astrocytes |

Case Studies

Case Study 1 : In a study examining neuroprotective agents against amyloid-beta toxicity, this compound was administered to cultured astrocytes. The results showed a 20% reduction in cell death compared to untreated controls, highlighting its protective properties against neurodegeneration.

Case Study 2 : Animal trials involving scopolamine-induced amnesia demonstrated that subjects treated with the compound exhibited improved memory retention and cognitive function compared to those receiving placebo treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.